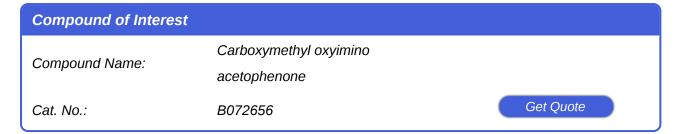


A Technical Guide to the Reactivity of the Oxyimino Group in Acetophenones

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the oxyimino functional group (=N-OH) in acetophenone derivatives. Acetophenone oximes are versatile synthetic intermediates, prized for their ability to undergo a variety of transformations, leading to valuable nitrogen-containing compounds. Their reactivity is central to the synthesis of amides, amines, and complex N-heterocycles, making them highly relevant in medicinal chemistry and materials science. This document details the primary reaction pathways, provides specific experimental protocols, summarizes quantitative data, and illustrates key mechanisms and workflows.

Synthesis of Acetophenone Oxime

The foundational step for exploring this reactivity is the synthesis of the oxime itself. This is typically achieved through a condensation reaction between acetophenone and hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base.[1][2] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond.[1]

General Synthesis Workflow

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